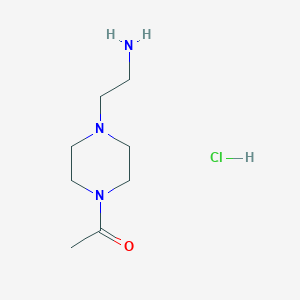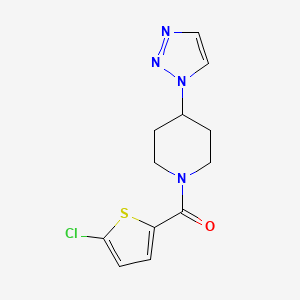
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a compound in the family of organic chemicals known for its complex structure and potential applications in various fields such as chemistry, biology, and industry. This compound features functional groups including thiadiazole, amide, and ester, which contribute to its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the Thiadiazole Ring: : This might involve cyclization reactions of appropriate precursors under conditions such as acidic or basic environments.
Attachment of Amide Side Chain: : The amide group can be introduced via a condensation reaction using an appropriate amine and carboxylic acid derivative.
Introduction of the Pyran-4-one Scaffold: : This is generally achieved through a reaction of the thiadiazole intermediate with a suitable aldehyde or ketone.
Esterification: : The final step is often esterification, involving the reaction of the hydroxyl group of the pyranone with a carboxylic acid derivative to form the benzoate ester.
Industrial Production Methods
In an industrial context, the production of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate would require optimization of the reaction conditions for scalability and cost-efficiency. This might involve:
Batch or Continuous Reactors: : To maximize yield and purity.
Advanced Purification Techniques: : Such as chromatography or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : Under strong oxidizing conditions, it may transform into derivatives with more oxygen-containing functional groups.
Reduction: : Reductive conditions might convert some of its double bonds into single bonds, altering its reactivity.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify its structure by replacing specific groups with different atoms or molecules.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Like halogens for halogenation or alkyl halides for alkylation.
Major Products
Oxidation products could include more oxidized forms like sulfoxides or sulfones.
Reduction could yield simpler analogs with fewer double bonds.
Substitution products depend on the substituents introduced but might include various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, facilitating the creation of new materials or catalysts.
Biology
In biological research, it could be investigated for its potential interactions with enzymes or receptors, possibly leading to the development of new drugs or bioactive compounds.
Medicine
In medicine, the compound might be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it might find use as an intermediate in the synthesis of specialty chemicals, agrochemicals, or polymers.
Wirkmechanismus
The mechanism by which this compound exerts its effects is dependent on its interaction with biological macromolecules. The functional groups present in the compound allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its molecular targets. These interactions can modulate the activity of enzymes or receptors, affecting biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
When comparing this compound with other similar compounds, it stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Similar Compounds
6-amino-1,3,4-thiadiazole-2-thiol
2-ethyl-1,3,4-thiadiazole
4-hydroxy-6-(hydroxymethyl)-2H-pyran-2-one
These compounds share structural features but differ in specific substituents, leading to variations in their chemical and biological properties
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-6-15(7-2)21(30)26-23-27-28-24(35-23)34-14-18-12-19(29)20(13-32-18)33-22(31)16-8-10-17(11-9-16)25(3,4)5/h8-13,15H,6-7,14H2,1-5H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVYZJSAFZJRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)

![1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2731455.png)

![3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731458.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)






![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)
